Ald-Ph-amido-PEG3-C-COOH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-amido-PEG3-C-COOH involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with an amido group and a formylphenyl group. The final product is obtained through a series of reactions, including esterification and amidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-amido-PEG3-C-COOH undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amido group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides
Scientific Research Applications
Ald-Ph-amido-PEG3-C-COOH is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In the development of targeted drug delivery systems.
Medicine: In the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: In the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of Ald-Ph-amido-PEG3-C-COOH involves its role as a linker in antibody-drug conjugates. The compound forms a stable bond between the antibody and the drug, ensuring that the drug is delivered specifically to the target cells. The molecular targets and pathways involved include the specific binding of the antibody to the target antigen, followed by the internalization and release of the drug within the target cells .
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-amido-PEG2-C-COOH: A similar compound with a shorter PEG chain.
Ald-Ph-amido-PEG4-C-COOH: A similar compound with a longer PEG chain
Uniqueness
Ald-Ph-amido-PEG3-C-COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for use in antibody-drug conjugates, where precise control over the linker length is crucial for the efficacy and safety of the drug delivery system .
Properties
IUPAC Name |
2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVWAHTNKJYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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